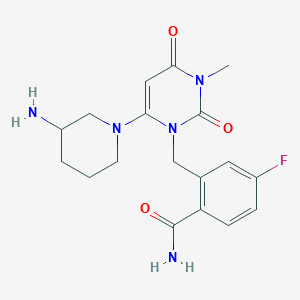

Trelagliptin Impurity X

説明

Trelagliptin is a dipeptidyl peptidase-4 inhibitor indicated in the control of diabetes mellitus . It belongs to the class of organic compounds known as benzonitriles .

Synthesis Analysis

An improved process for the synthesis of the antidiabetic drug Trelagliptin succinate through unprotected ®-3-aminopiperidine has been described . A simple, selective, precise reversed phase high-pressure liquid chromatography (HPLC) method has been developed and validated for estimation of related substances of Trelagliptin succinate .Molecular Structure Analysis

Efficient chromatographic separation was achieved on a Cosmosil 5μm particles size, 250mm × 4.6mm column and detection was performed at 225 nm wavelength .Chemical Reactions Analysis

Kinetic analysis revealed reversible, competitive and slow-binding inhibition of dipeptidyl peptidase-4 by trelagliptin . X-ray diffraction data indicated a non-covalent interaction between dipeptidyl peptidase and trelagliptin .Physical And Chemical Properties Analysis

The physical and chemical properties of Trelagliptin are analyzed using various chromatographic and spectroscopic techniques .科学的研究の応用

- Trelagliptin is a new antidiabetic drug administered as a monotherapy for the treatment of diabetes mellitus (type II) and classified as one of dipeptidyl peptidase-4 (DPP-4) inhibitors .

- Various chromatographic and spectroscopic techniques have been developed for the analysis and kinetic degradation study of Trelagliptin .

- These methods include UPLC-MS/MS, UPLC-UV, HPLC-UV, UHPLC-UV, and direct UV methods .

- The optimized UPLC-MS/MS method is suitable for further Trelagliptin assay either in biological fluids or in the presence of impurities .

- A simple, selective, precise reversed phase high-pressure liquid chromatography (HPLC) method has been developed and validated for estimation of related substances of Trelagliptin succinate active pharmaceutical ingredient (API) .

- Efficient chromatographic separation was achieved on a Cosmosil 5μm particles size, 250mm × 4.6mm column and detection was performed at 225 nm wavelength .

- The method was validated for accuracy, precision, specificity, robustness, and detection and quantification limits, in accordance with ICH guidelines .

- Statistical analysis proved the method was precise, reproducible, selective, specific, and accurate for analysis of Trelagliptin succinate and its related impurities .

Pharmaceutical Analysis

Pharmaceutical Development

- Trelagliptin Impurity 5 can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Trelagliptin .

- This impurity can be used for the estimation of related substances of Trelagliptin succinate active pharmaceutical ingredient (API) .

- Trelagliptin has been found to ameliorate oxygen–glucose deprivation/reperfusion (OGD/R)-induced mitochondrial dysfunction and metabolic disturbance of endothelial cells .

- It has been observed that both the cytotoxicity and mitochondrial oxidative stress in human aortic valvular endothelial cells (HAVECs) induced by OGD/R stimulation were greatly alleviated by Trelagliptin .

- The declined mitochondrial respiration and ATP production, decreased secretion of cystathionine and creatine, and the increased production of triglyceride and adiponectin in OGD/R-challenged HAVECs was dramatically reversed by Trelagliptin .

Analytical Method Development

Cardiovascular Research

- Trelagliptin Impurity 5 can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Trelagliptin .

- This impurity can be used for the estimation of related substances of Trelagliptin succinate active pharmaceutical ingredient (API) .

- Trelagliptin has been found to ameliorate oxygen–glucose deprivation/reperfusion (OGD/R)-induced mitochondrial dysfunction and metabolic disturbance of endothelial cells .

- It has been observed that both the cytotoxicity and mitochondrial oxidative stress in human aortic valvular endothelial cells (HAVECs) induced by OGD/R stimulation were greatly alleviated by Trelagliptin .

- The declined mitochondrial respiration and ATP production, decreased secretion of cystathionine and creatine, and the increased production of triglyceride and adiponectin in OGD/R-challenged HAVECs was dramatically reversed by Trelagliptin .

Analytical Method Development for ANDA

Cardiovascular Research

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O3/c1-22-16(25)8-15(23-6-2-3-13(20)10-23)24(18(22)27)9-11-7-12(19)4-5-14(11)17(21)26/h4-5,7-8,13H,2-3,6,9-10,20H2,1H3,(H2,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNPUJHLPMLIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trelagliptin Impurity X | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)

![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)

![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)

![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)

![1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine](/img/structure/B1384564.png)